

Vidofludimus resistance mechanisms

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Compound Focus: Vidofludimus

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Vidofludimus Mechanisms of Action

Mechanism of Action	Target Description	Experimental Evidence	Key Findings
DHODH Inhibition [1] [2]	Mitochondrial enzyme; rate-limiting step in <i>de novo</i> pyrimidine synthesis [1].	In vitro studies on activated immune cells; clinical trials in RRMS (Phase 2 EMPHASIS) [1] [3].	Reduces proliferation of highly activated lymphocytes; 70% reduction in brain lesions vs. placebo in RRMS [3].
Nurr1 Activation [4] [5]	Neuroprotective transcription factor; constitutively active [5].	HTRF assays, ITC, reporter gene assays, MD simulations [5].	Agonist (EC50 ~0.4 μ M); induces dimer dissociation & corepressor release [5].
NDM-1 Inhibition [6] [7]	New Delhi Metallo- β -lactamase-1, a bacterial enzyme conferring antibiotic resistance [6].	Structure-based virtual screening, enzyme inhibition assays, in vivo mouse infection models [6] [7].	Competitively inhibits hydrolysis; restores meropenem activity in NDM-1 ⁺ <i>E. coli</i> [6].

Experimental Protocols for Key Assays

For researchers investigating the function and efficacy of **vidofludimus**, here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessing DHODH Inhibition in Immune Cells

This protocol is based on the fundamental mechanism that **vidofludimus** selectively affects highly activated lymphocytes by inhibiting DHODH [1].

- **Cell Stimulation:** Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood. Stimulate the cells with a mitogen like phytohemagglutinin (PHA) to induce high metabolic activation [1].
- **Drug Treatment:** Co-incubate stimulated PBMCs with **vidofludimus** calcium (IMU-838). A dose range of 0.1 to 10 μM is recommended for in vitro studies.
- **Readout - Cytokine Measurement:** After 24-48 hours, collect cell culture supernatant. Measure the levels of key pro-inflammatory cytokines (e.g., IL-17 and IFN- γ) using ELISA or a multiplex immunoassay. **Vidofludimus** treatment should show a potent, dose-dependent inhibition of cytokine release [1] [2].
- **Readout - Proliferation Assay:** Use a standardized assay like [3H]-thymidine incorporation or CFSE dilution to measure T-cell proliferation. Expect a significant reduction in proliferation in treated samples compared to stimulated, untreated controls [1].

Protocol 2: Evaluating NDM-1 Inhibition and Antibiotic Restoration

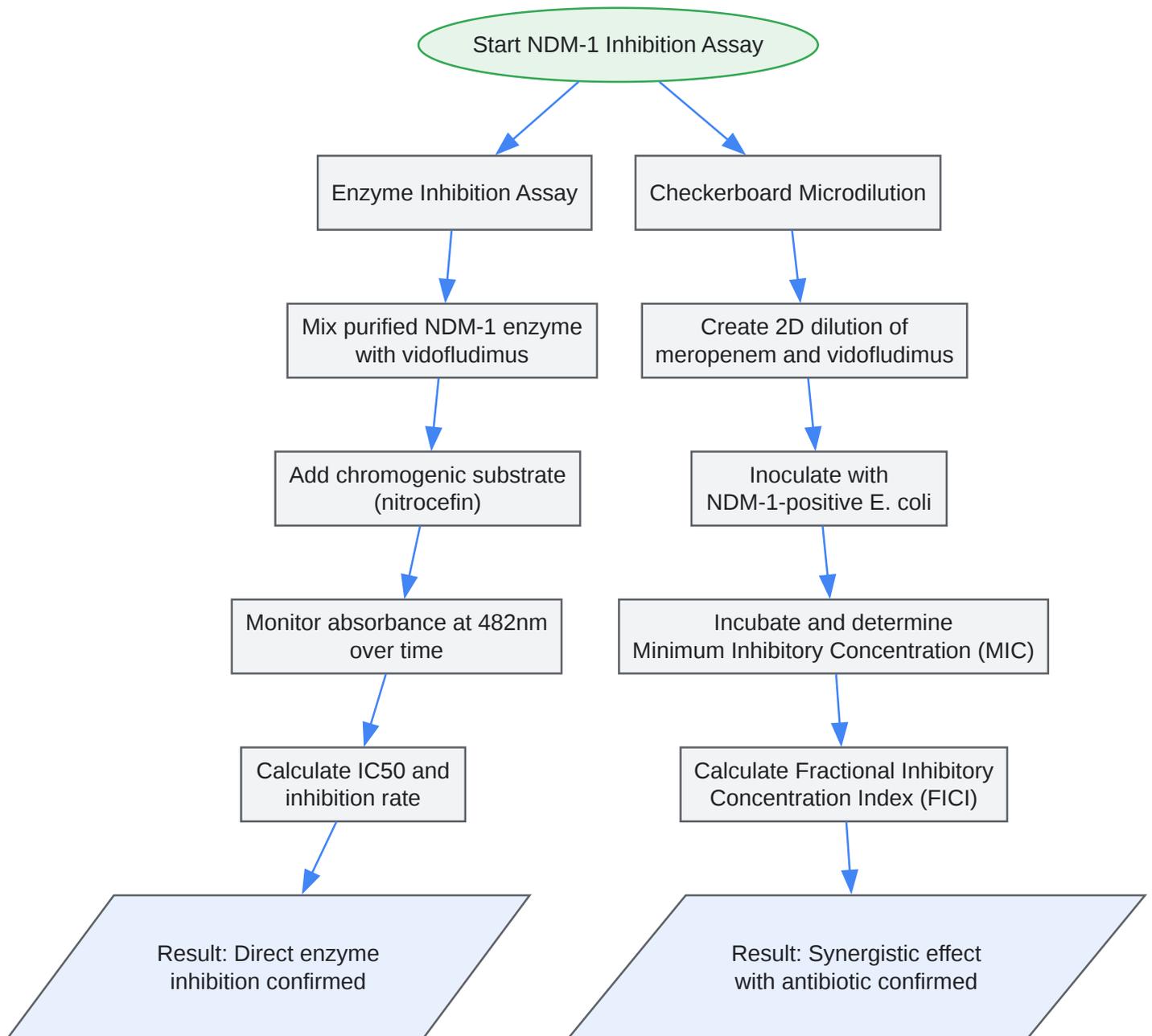
This protocol outlines the methods used to discover and validate **vidofludimus** as an NDM-1 inhibitor, which can be adapted for follow-up studies [6] [7].

- **Enzyme Inhibition Assay:**
 - **Reagents:** Purified NDM-1 enzyme (commercially available) and nitrocefin, a chromogenic β -lactam antibiotic that changes color upon hydrolysis.
 - **Procedure:** In a buffer containing Zn^{2+} , mix NDM-1 with varying concentrations of **vidofludimus**. Initiate the reaction by adding nitrocefin.
 - **Measurement:** Monitor the absorbance at 482 nm over time. Calculate the inhibition rate and IC50 (50% inhibitory concentration). One study reported an IC50 of 13.8 μM and a 93.3% inhibition rate at 10 $\mu\text{g/ml}$ [6].

- **Checkerboard Microdilution Assay:**

- **Procedure:** In a 96-well plate, create a two-dimensional dilution series of meropenem and **vidofludimus**. Inoculate each well with a standardized suspension of an NDM-1-positive *E. coli* strain.
- **Analysis:** Incubate and determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy. A study showed a 16-fold reduction in meropenem MIC (from 64 $\mu\text{g/ml}$ to 4 $\mu\text{g/ml}$) when combined with **vidofludimus** [6].

The following workflow diagram illustrates the key experimental steps for evaluating NDM-1 inhibition:



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Key Insights for Researchers

- **No Reported Resistance:** As of the latest publications, there are no documented cases of bacteria or human cells developing resistance to **vidofludimus**. This is a distinct advantage for its development.

- **Differentiated Safety Profile: Vidofludimus** has a clean safety and tolerability profile in clinical trials, with low discontinuation rates and no evidence of increased liver enzymes, infections, or other side effects often associated with the DHODH inhibitor teriflunomide [3] [4] [8]. This suggests its binding to DHODH is highly specific.
- **Neuroprotective Potential:** Beyond its anti-inflammatory role, evidence from the phase 2 CALLIPER trial in progressive MS shows trends in reducing disability progression, even in patients without active inflammation on MRI. This supports its neuroprotective mechanism via Nurr1 activation [4] [8].

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